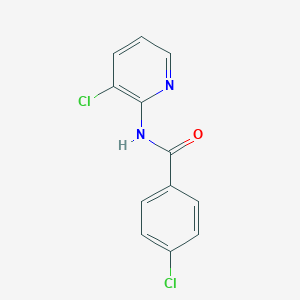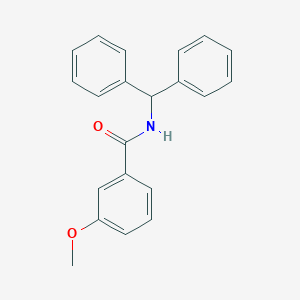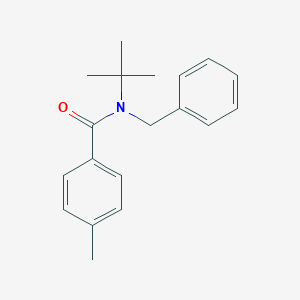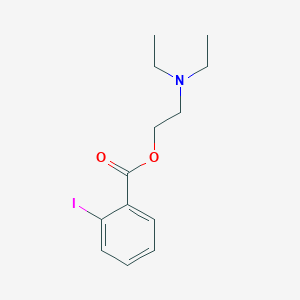![molecular formula C16H15N3OS2 B295254 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B295254.png)
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide, also known as DMS-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including cancer biology, neuroscience, and drug discovery.
Mécanisme D'action
The mechanism of action of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes, including HDACs, PARP, and Topo II. HDACs are involved in the regulation of gene expression and have been shown to be overexpressed in several types of cancer. PARP is involved in DNA repair and has been shown to be overactivated in cancer cells. Topo II is involved in DNA replication and has been shown to be overexpressed in several types of cancer. By inhibiting these enzymes, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide may induce cell cycle arrest, apoptosis, and DNA damage in cancer cells.
Biochemical and Physiological Effects:
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and DNA damage in cancer cells. In addition, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has been shown to inhibit the growth and metastasis of cancer cells in vivo. 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has also been shown to have neuroprotective effects and may protect against the development of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple enzymes involved in disease pathways. However, the limitations of using 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields of research, such as immunology and infectious diseases, and the determination of its optimal dosage and administration in clinical trials. In addition, further studies are needed to fully understand the mechanism of action of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide involves several steps, including the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with phenylacetyl chloride in the presence of a base, followed by the addition of thiourea and a reducing agent. The final product is obtained after purification by column chromatography and recrystallization. The purity of the compound can be confirmed by various analytical techniques, including NMR, LC-MS, and HPLC.
Applications De Recherche Scientifique
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has been studied for its potential applications in various fields of scientific research. In cancer biology, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has shown promising anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has been shown to inhibit the growth and metastasis of cancer cells in vivo. In neuroscience, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has been studied for its potential neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has also been studied for its potential applications in drug discovery, as it has been shown to inhibit the activity of several enzymes involved in disease pathways.
Propriétés
Formule moléculaire |
C16H15N3OS2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C16H15N3OS2/c1-10-11(2)22-16-14(10)15(17-9-18-16)21-8-13(20)19-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,19,20) |
Clé InChI |
MJYPWKZREPCSMF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3)C |
SMILES canonique |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzhydryl-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B295174.png)
![2-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B295175.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295179.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295180.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-bromobenzoate](/img/structure/B295181.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-fluorobenzoate](/img/structure/B295182.png)

![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)


![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295196.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)